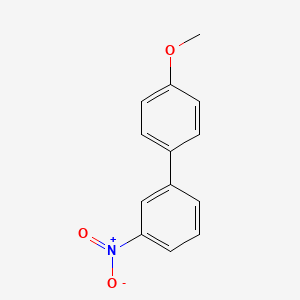

4'-Methoxy-3-nitro-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDQMICORAGYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456656 | |

| Record name | 4'-Methoxy-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53059-31-7 | |

| Record name | 4'-Methoxy-3-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Methoxy-3-nitro-1,1'-biphenyl CAS number

An In-Depth Technical Guide to 4'-Methoxy-3-nitro-1,1'-biphenyl

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's properties, synthesis, analysis, and applications.

This compound is a substituted biphenyl compound characterized by a methoxy group and a nitro group on opposing phenyl rings. This specific arrangement of functional groups makes it a valuable precursor in multi-step organic syntheses. Its fundamental identifiers are crucial for unambiguous sourcing and regulatory compliance. The Chemical Abstracts Service (CAS) has assigned the number 53059-31-7 to this compound[1][2][3].

The structural arrangement, with the electron-donating methoxy group and the electron-withdrawing nitro group, creates a polarized molecule with distinct reactive sites, which is a key attribute exploited in its synthetic applications.

| Identifier | Value | Source |

| CAS Number | 53059-31-7 | [1][2] |

| IUPAC Name | 1-(4-methoxyphenyl)-3-nitrobenzene | [1][] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][5] |

| Synonyms | 4'-Methoxy-3-nitrobiphenyl, 1-Methoxy-4-(3-nitrophenyl)benzene | [1][2] |

| InChI Key | QSDQMICORAGYCY-UHFFFAOYSA-N | [1][] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=CC=C2)[O-] | [1][] |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Weight | 229.23 g/mol | [1][2] |

| Physical Form | Solid | |

| Monoisotopic Mass | 229.07389321 Da | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| XLogP3-AA (Lipophilicity) | 3.8 | [1] |

| Crystal System | Orthorhombic | [5] |

Spectroscopic data is vital for confirming the identity and purity of the synthesized compound. Public databases and literature provide reference spectra.

-

Mass Spectrometry (MS): GC-MS analysis is commonly used for identification. The expected molecular ion peak [M]+ would be at m/z 229.0739, corresponding to its exact mass[1].

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed structural information. The aromatic protons will appear as a series of multiplets, while the methoxy group will be a characteristic singlet around 3.8-4.0 ppm. ¹³C NMR data is also available for reference[1].

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the nitro group (strong asymmetric and symmetric stretches around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹), C-O stretching for the methoxy group, and C=C stretching for the aromatic rings[1].

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through various cross-coupling reactions or by modification of a pre-existing biphenyl scaffold. One documented method involves the O-methylation of 3-nitrobiphenyl-4-ol[5]. This approach is efficient and utilizes common laboratory reagents.

Expert Rationale for Synthesis

The choice of 3-nitrobiphenyl-4-ol as a precursor is strategic. The hydroxyl group provides a reactive handle for introducing the methoxy group. Dimethyl sulfate (DMS) is a powerful and cost-effective methylating agent. The reaction is typically performed in a polar aprotic solvent like acetone, which solubilizes the reactants, and in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. The subsequent workup is designed to remove unreacted reagents and byproducts, followed by recrystallization to obtain the pure product.

Detailed Synthesis Protocol

Reaction: O-methylation of 3-nitrobiphenyl-4-ol

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobiphenyl-4-ol (1 equivalent) in acetone (approx. 10 mL per gram of phenol). Place the flask in an ice bath to cool the solution.

-

Reagent Addition: Slowly add a solution of dimethyl sulfate (DMS, ~1.2 to 1.5 equivalents) to the cooled acetone solution. Caution: DMS is toxic and corrosive; handle with extreme care in a chemical fume hood.

-

Reaction: After the addition of DMS, add a suitable base (e.g., anhydrous potassium carbonate, ~2 equivalents) to the mixture. Remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, filter off the base. Evaporate the acetone solvent using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining inorganic salts and impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield colorless crystals of this compound[5].

Synthesis Workflow Diagram

Caption: A typical laboratory workflow for the synthesis of this compound.

Applications in Research and Development

The utility of this compound lies primarily in its role as a versatile intermediate.

Agrochemical Synthesis

The compound is a known and important intermediate in the synthesis of bifenazate, a widely used miticide (acaricide) for controlling spider mites on various crops[5]. The nitro group is typically reduced to an amine, which is then further elaborated to form the final active ingredient.

Building Block in Drug Discovery

While not an active pharmaceutical ingredient itself, its structure contains moieties of significant interest to medicinal chemists.

-

Nitroaromatic Moiety: Nitroaromatic compounds are extensively researched as hypoxia-activated prodrugs (HAPs) for cancer therapy[6]. In the low-oxygen (hypoxic) environment of solid tumors, the nitro group can be enzymatically reduced to cytotoxic species, offering a targeted therapeutic approach[6]. This compound can serve as a starting point for developing novel HAPs.

-

Biphenyl Scaffold: The biphenyl core is a privileged structure in medicinal chemistry, found in numerous approved drugs. It acts as a rigid scaffold to position functional groups for optimal interaction with biological targets. For example, biphenyl derivatives have been designed as potent inhibitors of the PD-1/PD-L1 immune checkpoint pathway[7].

-

Methoxy Group: The methoxy group is one of the most common substituents in approved drugs. It can improve metabolic stability, enhance binding affinity by acting as a hydrogen bond acceptor, and favorably modulate physicochemical properties like solubility and lipophilicity[8].

This compound is therefore an excellent starting material for generating a library of novel chemical entities for screening against various therapeutic targets. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in further coupling reactions to build molecular diversity.

Conceptual Drug Discovery Workflow

Caption: Conceptual workflow for utilizing the title compound in a drug discovery program.

Analytical Quality Control

Ensuring the purity and identity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative analysis and purity assessment.

General HPLC Protocol

-

System: An HPLC system with a UV detector is required.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is typically suitable.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with 0.1% formic acid or phosphoric acid to improve peak shape) is effective[9]. A starting point could be 60:40 Acetonitrile:Water.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a known concentration (e.g., 1 mg/mL). Further dilute to create calibration standards and test samples within the linear range of the detector[9].

-

Quantification: Purity is determined by the area percent of the main peak. Quantification against a reference standard is used to determine the exact concentration.

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling this and any chemical intermediate.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile)[10].

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[11][12]. Avoid contact with skin and eyes[11]. Wash hands thoroughly after handling[12].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[11]. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[11].

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways[10].

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11138924, this compound. PubChem. [Link]

-

Cas Number Lookup (n.d.). 4'-Methoxy-3-nitro-1 molecular information. Chemical Cas No Search. [Link]

-

Gao, J., & Wang, M. (2011). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o114. National Center for Biotechnology Information. [Link]

-

ChemSrc (n.d.). 4'-methoxy-3-nitro-[1,1'-biphenyl]-4-carboxylic acid. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11401937, 4-Methoxy-2-nitro-biphenyl. PubChem. [Link]

-

Japan International Cooperation Agency (n.d.). III Analytical Methods. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13143478, 2-Methoxy-4'-nitro-1,1'-biphenyl. PubChem. [Link]

-

PrepChem.com (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol. [Link]

-

Wang, C., et al. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry, 64(12), 8432-8452. [Link]

-

Ke, J., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2886-2897. [Link]

-

Ke, J., et al. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. ResearchGate. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Wyrębek, B., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3433. [Link]

-

Kulyk, M., et al. (2021). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Molbank, 2021(3), M1263. [Link]

Sources

- 1. This compound | C13H11NO3 | CID 11138924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molecularinfo.com [molecularinfo.com]

- 3. 1,1'-BIPHENYL, 4'-METHOXY-3-NITRO- | 53059-31-7 [chemicalbook.com]

- 5. 4-Methoxy-3-nitrobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Chemical Properties of 4'-Methoxy-3-nitro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4'-Methoxy-3-nitro-1,1'-biphenyl, a key intermediate in organic synthesis with significant potential in medicinal chemistry and materials science. We will delve into its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

Core Chemical Identity and Physicochemical Properties

This compound is a biphenyl derivative characterized by a methoxy group at the 4'-position and a nitro group at the 3-position. This substitution pattern imparts specific electronic and steric properties that govern its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 229.23 g/mol | PubChem[1] |

| CAS Number | 53059-31-7 | PubChem[1] |

| IUPAC Name | 1-(4-methoxyphenyl)-3-nitrobenzene | PubChem[1] |

| Appearance | Colorless crystals[2] | Chao et al., 2012[2] |

| XLogP3 | 3.8 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

A single-crystal X-ray diffraction study has revealed that in the solid state, the dihedral angle between the two benzene rings is 36.69 (2)°. The nitro group is twisted at an angle of 29.12 (14)° relative to its attached benzene ring, while the methoxy group is nearly coplanar, with a dihedral angle of 2.14 (12)°[2]. This non-planar conformation can influence its interaction with biological targets and its physical properties.

Caption: Chemical structure of this compound.

Synthesis Methodologies

The synthesis of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Classical Approach: Nucleophilic Aromatic Substitution

A traditional method involves the methylation of 3-nitrobiphenyl-4-ol. This approach is straightforward but relies on the availability of the precursor phenol.

Experimental Protocol:

-

Dissolve 3-nitrobiphenyl-4-ol (1 equivalent) in a suitable solvent such as acetone.

-

Cool the solution in an ice bath.

-

Slowly add a solution of dimethyl sulfate (2 equivalents) to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for an extended period (e.g., 48 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent like ethanol to obtain colorless blocks of this compound[2].

Modern Approach: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the synthesis of biaryl compounds, offering high yields and broad functional group tolerance.[3] For the synthesis of this compound, this would typically involve the coupling of a boronic acid derivative with an aryl halide. Two plausible retrosynthetic disconnections exist:

-

Route A: Coupling of 3-nitrophenylboronic acid with 4-bromoanisole.

-

Route B: Coupling of 4-methoxyphenylboronic acid with 1-bromo-3-nitrobenzene.

Route B is often preferred due to the commercial availability and stability of the starting materials.

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Field-Proven Insights on Suzuki-Miyaura Coupling: The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent system. For electron-deficient aryl halides like 1-bromo-3-nitrobenzene, a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) is often effective. The base, typically an aqueous solution of sodium carbonate or potassium carbonate, is crucial for the activation of the boronic acid. A two-phase solvent system, such as toluene and water, is commonly employed to facilitate the reaction.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Methoxy Protons: A sharp singlet is expected around δ 3.8-3.9 ppm for the -OCH₃ group.

-

Aromatic Protons (Methoxy-substituted ring): Two doublets are anticipated in the range of δ 7.0-7.7 ppm, characteristic of a para-substituted benzene ring. The protons ortho to the methoxy group will be more shielded and appear upfield, while the protons meta to the methoxy group will be further downfield.

-

Aromatic Protons (Nitro-substituted ring): The protons on the nitro-substituted ring will be deshielded due to the electron-withdrawing nature of the nitro group. A complex multiplet pattern is expected between δ 7.5 and 8.5 ppm. The proton between the nitro group and the other ring will likely be the most deshielded.

Predicted ¹³C NMR Spectrum:

-

Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55 ppm.

-

Aromatic Carbons: The carbon atoms of the aromatic rings will appear in the region of δ 114-160 ppm. The carbon attached to the methoxy group will be significantly shielded (around δ 160 ppm), while the carbon attached to the nitro group will be deshielded. The remaining aromatic carbons will have distinct chemical shifts based on their electronic environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected as follows:

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| ~1600, ~1480 | C=C stretch | Aromatic rings |

| ~1530 | Asymmetric NO₂ stretch | Nitro group |

| ~1350 | Symmetric NO₂ stretch | Nitro group |

| ~1250 | C-O stretch | Aryl ether |

The strong absorption bands for the asymmetric and symmetric stretching of the nitro group are particularly diagnostic for this compound[4][5].

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the interplay of the methoxy and nitro functional groups on the biphenyl scaffold.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization. This transformation is a cornerstone in the synthesis of many pharmaceutical intermediates.

Caption: Reduction of the nitro group to an amine.

Experimental Considerations for Nitro Group Reduction: Several reagents can effectively reduce the nitro group. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid combinations such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron in acetic acid (Fe/CH₃COOH) are also commonly used and can be more selective in the presence of other reducible functional groups.

Electrophilic Aromatic Substitution

The directing effects of the existing substituents will govern the position of any subsequent electrophilic substitution reactions.

-

The methoxy group is a strongly activating, ortho, para-directing group.

-

The nitro group is a strongly deactivating, meta-directing group.

Therefore, further electrophilic substitution will preferentially occur on the methoxy-substituted ring at the positions ortho to the methoxy group. The nitro-substituted ring is significantly deactivated towards electrophilic attack.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activity.

Agrochemicals

This compound is a known intermediate in the synthesis of bifenazate , a widely used miticide (acaricide)[2]. The synthesis involves the reduction of the nitro group to an amine, followed by further elaboration.

Medicinal Chemistry and Drug Discovery

The 4'-methoxy-[1,1'-biphenyl]-3-amine core, readily accessible from this compound, is a privileged scaffold in medicinal chemistry. The amino group provides a key point for diversification, allowing for the introduction of various side chains and functional groups to modulate the pharmacological properties of the resulting molecules. Biphenyl derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.

For instance, derivatives of 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid are explored as building blocks for pharmaceuticals[6]. Furthermore, complex derivatives incorporating the methoxy-biphenyl scaffold have been investigated as orexin receptor agonists for the treatment of narcolepsy[7]. The structural motif of methoxy-nitrobiphenyls has also been incorporated into the design of inhibitors for programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1), which are crucial targets in cancer immunotherapy[8].

Conclusion

This compound is a synthetically versatile molecule with a rich chemical profile. Its well-defined physicochemical properties, predictable spectroscopic characteristics, and diverse reactivity make it an important intermediate for both academic research and industrial applications. The ability to readily transform the nitro group into an amine opens up a vast chemical space for the development of novel compounds with potential applications in agrochemicals and, most notably, in the discovery of new therapeutic agents. This guide provides a solid foundation for researchers and scientists to harness the full potential of this valuable chemical entity.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

- Chao, X., Wang, D., & Ju, M. (2012). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o114.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11138924, this compound. Retrieved from [Link]

-

New Journal of Chemistry Supporting Information. (n.d.). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from [Link]

-

Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

- Chao, X., Wang, D., & Ju, M. (2012). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o114.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11138924, this compound. Retrieved from [Link]

-

Save My Exams. (2025). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

-

King, S. (n.d.). Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

-

Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

ACS Medicinal Chemistry Letters. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Methoxy-N,N-dimethyl[1,1'-biphenyl]-4-amine. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2021). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Retrieved from [Link]

-

Chemguide. (n.d.). Explaining the nitration of benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

-

ResearchGate. (2011). How to Interpret FTIR result?. Retrieved from [Link]

-

Drug Delivery. (2024). 4'-Methoxy-N,N-dimethyl-3'-[[[3-[[2-[(3-methylbenzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(4-METHOXY-3-NITROPHENYL)-E-[1.2-(13)-C2]-PROP-2-ENOIC_ACID. Retrieved from [Link]

-

PubMed. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]

Sources

- 1. This compound | C13H11NO3 | CID 11138924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxy-3-nitrobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Buy 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | 438190-81-9 [smolecule.com]

- 7. 4'-Methoxy-N,N-dimethyl-3'-[[[3-[[2-[(3-methylbenzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide - Drug Delivery [ebclink.com]

- 8. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

4'-Methoxy-3-nitro-1,1'-biphenyl molecular structure

An In-depth Technical Guide to the Molecular Structure of 4'-Methoxy-3-nitro-1,1'-biphenyl

Executive Summary: This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of this compound (CAS No: 53059-31-7). Intended for researchers, chemists, and drug development professionals, this document synthesizes crystallographic data, spectroscopic analysis, and robust synthetic protocols to offer a detailed understanding of this key chemical intermediate. We delve into the causality behind its non-planar conformation, the rationale for specific synthetic choices, and its significance as a precursor in agrochemicals, such as the miticide bifenazate.

Introduction and Significance

This compound is a substituted biphenyl derivative featuring a methoxy group on one phenyl ring and a nitro group on the other. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and its functionalization allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. The specific arrangement of the electron-donating methoxy group and the electron-withdrawing nitro group in this molecule creates a polarized system with distinct chemical reactivity at different positions, making it a valuable and versatile building block.

Its most notable application is as a key intermediate in the synthesis of bifenazate, a widely used and effective carbazate-based miticide for controlling spider mites on various crops.[1] Understanding the precise three-dimensional structure and electronic properties of this compound is therefore crucial for optimizing existing synthetic routes and exploring new derivatives for agrochemical and pharmaceutical applications.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | 1-(4-methoxyphenyl)-3-nitrobenzene | [2] |

| CAS Number | 53059-31-7 | [2][3] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |

| Molecular Weight | 229.23 g/mol | [1][2] |

| Melting Point | 75-77 °C | [3] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=CC=C2)[O-] | [2] |

Synthesis and Mechanistic Considerations

The synthesis of unsymmetrical biphenyls is most effectively achieved through cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura coupling stands out as the industry standard due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.

Rationale for the Suzuki-Miyaura Pathway

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide. For this compound, this provides two primary disconnection approaches:

-

(4-methoxyphenyl)boronic acid + 1-bromo-3-nitrobenzene

-

(3-nitrophenyl)boronic acid + 4-bromoanisole

Pathway 1 is often preferred due to the lower cost and higher stability of (4-methoxyphenyl)boronic acid. The palladium(0) catalyst is central to the mechanism, undergoing oxidative addition with the organohalide, followed by transmetalation with the boronate complex (activated by a base), and concluding with reductive elimination to yield the biphenyl product and regenerate the catalyst. The base (e.g., K₂CO₃, Na₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transmetalation step.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a robust, self-validating workflow adapted from established methodologies for similar biphenyl derivatives.[4]

Step 1: Reagent Preparation & Inerting

-

To a 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add (4-methoxyphenyl)boronic acid (1.67 g, 11 mmol, 1.1 eq) and 1-bromo-3-nitrobenzene (2.02 g, 10 mmol, 1.0 eq).

-

Add potassium carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 eq) as the base.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 0.02 eq).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere, which is critical to prevent the degradation of the Pd(0) catalyst.

Step 2: Reaction Execution

-

To the flask, add a degassed solvent mixture of 1,4-Dioxane (80 mL) and Water (20 mL). The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate.

-

Heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 6-12 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate (100 mL) and water (50 mL).

-

Transfer to a separatory funnel, separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Final Purification & Validation

-

The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 100% Hexane to 95:5 Hexane:Ethyl Acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.

-

Recrystallize the resulting solid from ethanol to yield this compound as a pale yellow or colorless solid.

-

Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Suzuki-Miyaura synthesis workflow.

Molecular Structure and Conformation

The structural properties of this compound have been precisely determined through single-crystal X-ray diffraction.[1] This experimental data provides invaluable insights into its three-dimensional conformation, which deviates significantly from planarity.

Caption: Numbering scheme for this compound.

Crystallographic Analysis

The solid-state structure reveals that the two phenyl rings are not coplanar. This twist is a direct consequence of steric hindrance between the ortho-hydrogens on each ring (H-2' and H-6' relative to H-2 and H-6). The molecule adopts a conformation that balances the unfavorable steric interactions with the favorable π-conjugation between the rings.

Table 2: Key Crystallographic Data [1]

| Parameter | Value | Significance |

| Crystal System | Orthorhombic | Indicates three unequal axes at 90°. |

| Space Group | Pbca | Defines the symmetry of the crystal lattice. |

| Dihedral Angle (C-C) | 36.69 (2)° | Quantifies the twist between the two phenyl rings. A value of 0° would imply a planar molecule. |

| Nitro Group Twist Angle | 29.12 (14)° | The angle of the NO₂ group relative to its attached phenyl ring plane, indicating significant out-of-plane twisting. |

| Methoxy Group Twist Angle | 2.14 (12)° | The angle of the O-CH₃ group relative to its attached phenyl ring plane, showing it is nearly coplanar. |

The significant dihedral angle of ~37° is a hallmark of ortho-unsubstituted biphenyls and profoundly impacts the molecule's electronic properties by reducing the degree of π-conjugation across the central C-C bond.[1] Furthermore, the nitro group is twisted out of its ring's plane by ~29°, likely to minimize steric repulsion with the adjacent hydrogen at the C4 position. In contrast, the methoxy group is almost perfectly coplanar with its ring, maximizing resonance donation from the oxygen lone pairs into the aromatic system.[1]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of the synthesized product in a non-crystalline state.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each aromatic proton due to the unsymmetrical substitution. Protons on the nitro-substituted ring will be shifted downfield due to the group's electron-withdrawing nature. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will display 13 unique signals (barring accidental equivalence). Key signals include the methoxy carbon at ~55-56 ppm and the ipso-carbons attached to the nitro (~148 ppm) and methoxy (~160 ppm) groups.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the functional groups. Characteristic strong asymmetric and symmetric stretching vibrations for the C-NO₂ bond are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching of the aryl-ether will be visible around 1250 cm⁻¹.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 229.07, corresponding to the molecular formula C₁₃H₁₁NO₃.

Applications in Research and Development

The primary documented application of this compound is as a crucial precursor for the synthesis of the acaricide bifenazate.[1] The synthetic pathway typically involves the reduction of the nitro group to an amine, followed by further functionalization to build the final carbazate structure.

Beyond this specific use, the molecule serves as a valuable scaffold in drug discovery and materials science.

-

Drug Discovery: The nitrobiphenyl moiety can be a pharmacophore or a synthetic handle. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt, opening a vast chemical space for generating libraries of new compounds for biological screening.

-

Materials Science: Polarized biphenyl systems are of interest in the development of nonlinear optical (NLO) materials, liquid crystals, and organic light-emitting diodes (OLEDs). The push-pull electronic nature of this molecule (donating methoxy, withdrawing nitro) is a foundational design principle for such materials.

Safety and Handling

No specific safety data sheet (SDS) is available in the aggregated search results for this compound. However, based on its structure as a nitroaromatic compound and data for similar molecules, a cautious approach is warranted.[5]

-

Potential Hazards: Nitroaromatic compounds are often toxic and can be skin/eye irritants. They should be handled as potentially harmful if ingested or inhaled.

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

-

Avoid creating dust.

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

-

Conclusion

This compound is a structurally well-defined molecule whose utility is rooted in its specific functionalization and non-planar conformation. X-ray crystallography confirms a significant twist between the phenyl rings and an out-of-plane orientation for the nitro group, features that govern its reactivity and physical properties.[1] Robust and scalable synthesis is readily achieved via the Suzuki-Miyaura coupling, a testament to modern cross-coupling chemistry. As a key intermediate for the agrochemical bifenazate and a versatile scaffold for further chemical exploration, a thorough understanding of its molecular architecture is essential for professionals in chemical synthesis and development.

References

-

Kuznetsov, M.L., et al. (2021). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Molbank, 2021(4), M1289. [Link]

-

Ghassemzadeh, M., et al. (2012). 4-Methoxy-3-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(1), o114. [Link]

-

Tan, W., et al. (2013). 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1070. [Link]

-

Dela Cruz, M.N., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 12(11), 1599. [Link]

-

Romero Bohórquez, A.R., et al. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú, 79(1), 37-49. [Link]

-

Kumari, N., et al. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics, 61, 798-802. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 4-Methoxy-3-nitrobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H11NO3 | CID 11138924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1'-BIPHENYL, 4'-METHOXY-3-NITRO- | 53059-31-7 [chemicalbook.com]

- 4. 3,4-Dimethoxy-4′-nitro-1,1′-biphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | 376591-94-5 [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Synthesis of 4'-Methoxy-3-nitro-1,1'-biphenyl

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 4'-Methoxy-3-nitro-1,1'-biphenyl, a key intermediate in the development of various functional materials and pharmaceutical agents. We will explore two primary, field-proven methodologies: the convergent Suzuki-Miyaura cross-coupling reaction and a linear approach involving the electrophilic nitration of a biphenyl precursor. This document is intended for researchers, chemists, and process development scientists. It emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers expert insights into reaction optimization and safety.

Introduction and Retrosynthetic Strategy

This compound is a substituted biaryl compound. The biaryl scaffold is a privileged structure in medicinal chemistry and materials science. The specific substitution pattern of this molecule—a methoxy group on one ring and a nitro group on the other—makes it a versatile building block for further chemical transformations.

A logical retrosynthetic analysis of the target molecule reveals two practical disconnections of the central C-C bond, suggesting the primary synthetic strategies we will discuss:

-

Strategy A (Convergent): A Suzuki-Miyaura cross-coupling reaction between an organoboron reagent and an aryl halide. This approach builds the biphenyl core directly.

-

Strategy B (Linear): Formation of the biphenyl core first (e.g., 4-methoxybiphenyl), followed by a regioselective electrophilic aromatic substitution to introduce the nitro group.

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds between sp2-hybridized carbon atoms.[1] This palladium-catalyzed reaction joins an organoboron species with an organohalide.[1][2] For our target molecule, this involves the coupling of 4-methoxyphenylboronic acid with a 1-halo-3-nitrobenzene.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for troubleshooting and optimization. The catalytic cycle involves three main steps:[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 1-halo-3-nitrobenzene, forming a Pd(II) complex.[2] This is often the rate-determining step.[3]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[4]

-

Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific substrates and available equipment.

Materials:

-

1-Bromo-3-nitrobenzene

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3) or other suitable ligand

-

Potassium carbonate (K2CO3)

-

Toluene and Water (degassed)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add 1-bromo-3-nitrobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of degassed toluene.

-

Reaction Setup: Add the catalyst solution to the Schlenk flask containing the reagents. Add degassed toluene and water (typically a 4:1 to 10:1 ratio). The system should be evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.[5]

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.[5]

Key Parameters and Rationale

| Parameter | Recommended | Rationale & Expert Insights |

| Aryl Halide | Ar-Br or Ar-I | Reactivity order is I > Br > Cl. Bromides offer a good balance of reactivity and cost.[3] |

| Catalyst | Pd(OAc)2/PPh3, Pd(PPh3)4 | Pd(OAc)2 with phosphine ligands is often effective. Pre-catalysts like Pd2(dba)3 can also be used.[4][6] |

| Base | K2CO3, Na2CO3, K3PO4 | A base is essential for the transmetalation step.[4] The choice can influence reaction rate and yield. |

| Solvent | Toluene/H2O, Dioxane/H2O | A biphasic system is common. The aqueous phase contains the base, while the organic phase dissolves the substrates and catalyst.[7] |

| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step.[5] |

Pathway II: Electrophilic Aromatic Substitution (Nitration)

This linear approach involves first synthesizing 4-methoxybiphenyl and then introducing the nitro group via electrophilic aromatic substitution (EAS).[8] This method's success hinges on controlling the regioselectivity of the nitration step.

Mechanism of Nitration

The nitration of aromatic compounds typically employs a mixture of concentrated nitric acid and sulfuric acid.[8]

-

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO2+).[9]

-

Electrophilic Attack: The π-system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A weak base (like water or HSO4-) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring.

Regioselectivity in 4-Methoxybiphenyl

The directing effects of the substituents on the biphenyl core determine the position of nitration.

-

-OCH3 group: This is a strongly activating, ortho, para-directing group due to its resonance electron-donating effect.

-

Phenyl group (on the other ring): This is a weakly activating, ortho, para-directing group.

In 4-methoxybiphenyl, the methoxy-substituted ring is significantly more activated. The incoming electrophile will preferentially add to this ring. Of the available positions (ortho and meta to the phenyl group, and ortho to the methoxy group), the position ortho to the powerfully activating methoxy group and meta to the other phenyl ring (the 3-position) is the most favored. Steric hindrance may slightly disfavor the position adjacent to the inter-ring bond.

Experimental Protocol

Materials:

-

Concentrated Nitric Acid (HNO3)

-

Concentrated Sulfuric Acid (H2SO4)

-

Acetic Anhydride (optional, can modulate reactivity)

-

Ice

Procedure:

-

Cooling: In a round-bottom flask, dissolve 4-methoxybiphenyl (1.0 eq) in a suitable solvent like acetic acid or acetic anhydride. Cool the mixture in an ice bath to 0-5 °C.

-

Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. Maintain the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.

-

Quenching: Carefully pour the reaction mixture over crushed ice. The product should precipitate as a solid.

-

Isolation & Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be recrystallized from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.

Key Parameters and Rationale

| Parameter | Recommended | Rationale & Expert Insights |

| Nitrating Agent | Conc. HNO3 / Conc. H2SO4 | This classic mixture generates the necessary nitronium ion (NO2+) electrophile.[8] |

| Temperature | 0-10 °C | Nitration is a highly exothermic reaction. Low temperatures are crucial to prevent over-nitration (dinitration) and control regioselectivity. |

| Solvent | Acetic Acid / Acetic Anhydride | These can help to solubilize the starting material and temper the reactivity of the nitrating mixture. |

| Work-up | Quenching on ice | This serves to stop the reaction and precipitate the organic product from the acidic aqueous solution. |

Comparative Analysis

| Feature | Suzuki-Miyaura Coupling | Electrophilic Nitration |

| Strategy | Convergent | Linear |

| Key Advantage | High predictability and control over isomer formation. | Fewer steps if 4-methoxybiphenyl is readily available. Avoids expensive catalysts. |

| Key Challenge | Cost and sensitivity of palladium catalysts. Requires inert atmosphere. | Potential for forming multiple isomers, requiring careful control of reaction conditions. |

| Atom Economy | Generally good. | Can be lower due to the use of acids as both reagents and media. |

Safety and Handling

-

Nitroaromatic Compounds: These compounds are often toxic and should be handled with care in a well-ventilated fume hood.[12][13] Avoid inhalation and skin contact.

-

Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use when it may contain adsorbed hydrogen.[14][15] Handle in an inert atmosphere when possible and keep wet.[14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

-

Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care, using appropriate PPE, including acid-resistant gloves and face shields. Always add acid to water, never the other way around.

Conclusion

The synthesis of this compound can be effectively achieved through either Suzuki-Miyaura cross-coupling or electrophilic nitration of 4-methoxybiphenyl. The Suzuki coupling offers superior control over regiochemistry, making it a preferred method for achieving high purity of the desired isomer. The nitration pathway, while more direct if the precursor is available, requires stringent control over reaction conditions to minimize the formation of unwanted side products. The final choice of method will depend on factors such as the availability of starting materials, cost considerations, and the required scale and purity of the final product.

References

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved January 22, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 22, 2026, from [Link]

-

Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019, March 29). Retrieved January 22, 2026, from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Chemistry Steps. Retrieved January 22, 2026, from [Link]

-

Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 22, 2026, from [Link]

- Regioselective nitration of diphenyl compounds. (n.d.). Google Patents.

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

- Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. (n.d.). Google Patents.

-

4-Methoxybiphenyl. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018, May 6). YouTube. Retrieved January 22, 2026, from [Link]

-

Regioselectivity in Nitration of Biphenyl Derivatives. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

-

The Regiochemistry and Relative Reaction Rates of Methylbiphenyl lsomers in Electrophilic Aromatic Substitution Reaction (EAS) Nitrations Suggest a Non-planar Geometry for 2-methylbiphenyl, while 3 and 4-methylbiphenyl Remain Planar. (n.d.). Digital Commons @ SPU. Retrieved January 22, 2026, from [Link]

-

Standard Operating Procedure. (2017, May 25). Retrieved January 22, 2026, from [Link]

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. Retrieved January 22, 2026, from [Link]

-

Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017, May 24). ACS Publications. Retrieved January 22, 2026, from [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). Retrieved January 22, 2026, from [Link]

-

Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (n.d.). Beilstein Journals. Retrieved January 22, 2026, from [Link]

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved January 22, 2026, from [Link]

-

Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. (n.d.). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

SAFETY DATA SHEET. (2024, May 23). Fisher Scientific. Retrieved January 22, 2026, from [Link]

-

The nitration of substituted ethylbenzenes and substituted biphenyls. (1977, January 1). Australian Journal of Chemistry. Retrieved January 22, 2026, from [Link]

- Method for preparing 3-nitro-4-methoxy benzoic acid. (n.d.). Google Patents.

-

Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Suzuki reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved January 22, 2026, from [Link]

-

Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2013, December). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. Retrieved January 22, 2026, from [Link]

-

"The Regiochemistry and Relative Reaction Rates of Methylbiphenyl Isome" by Tristan PJ Wine. (2021, May 22). Digital Commons @ SPU. Retrieved January 22, 2026, from [Link]

-

Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved January 22, 2026, from [Link]

-

Synthesis of C. 4-Methoxy-3-nitrophenol. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

-

Nitrobenzene - Incident management. (n.d.). GOV.UK. Retrieved January 22, 2026, from [Link]

-

18.2c EAS Nitration. (2018, September 20). YouTube. Retrieved January 22, 2026, from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 10. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Methoxybiphenyl 97 613-37-6 [sigmaaldrich.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. honrel.com [honrel.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. huaruicarbon.com [huaruicarbon.com]

A Technical Guide to the Solubility of 4'-Methoxy-3-nitro-1,1'-biphenyl for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This in-depth technical guide focuses on the solubility characteristics of 4'-Methoxy-3-nitro-1,1'-biphenyl (CAS No. 53059-31-7), a biphenyl derivative with potential applications in medicinal chemistry.

This document provides a comprehensive overview of the available data, predictive insights into its solubility in various solvents, and detailed, field-proven methodologies for its experimental determination. The content is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential for interpreting its solubility behavior. Key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 229.23 g/mol | PubChem[1] |

| CAS Number | 53059-31-7 | PubChem[1] |

| Predicted logP | 3.8 | PubChem[1] |

| Melting Point | Not available | |

| Boiling Point | Not available |

The predicted octanol-water partition coefficient (logP) of 3.8 suggests that this compound is a lipophilic compound, which generally indicates lower aqueous solubility and higher solubility in organic solvents.[1]

Predicted Solubility Data

In the absence of extensive experimentally determined solubility data in the public domain, computational prediction tools offer a valuable first approximation of a compound's solubility profile. The following table presents the predicted solubility of this compound in a range of common laboratory solvents at 25°C, generated using a well-established solubility prediction algorithm.

Disclaimer: The following data is computationally predicted and should be used as an estimation. Experimental verification is strongly recommended for any critical applications.

| Solvent | Solvent Type | Predicted Solubility (g/L) | Predicted Solubility (mol/L) |

| Water | Polar Protic | < 0.1 | < 0.0004 |

| Ethanol | Polar Protic | 10 - 50 | 0.044 - 0.218 |

| Methanol | Polar Protic | 5 - 20 | 0.022 - 0.087 |

| Acetone | Polar Aprotic | > 100 | > 0.436 |

| Acetonitrile | Polar Aprotic | 50 - 100 | 0.218 - 0.436 |

| Dichloromethane | Non-polar | > 100 | > 0.436 |

| Toluene | Non-polar | 20 - 70 | 0.087 - 0.305 |

| Hexane | Non-polar | < 1 | < 0.004 |

Analysis of Predicted Solubility

The predicted solubility data aligns with the expected behavior of a lipophilic molecule like this compound.

-

Aqueous In-solubility: The compound is predicted to be practically insoluble in water, a critical consideration for the development of aqueous formulations.

-

Polar Protic Solvents: Moderate solubility is predicted in polar protic solvents like ethanol and methanol. The hydroxyl groups of these solvents can engage in hydrogen bonding, which may be a limiting factor for the solubility of the largely non-polar biphenyl structure.

-

Polar Aprotic Solvents: High solubility is anticipated in polar aprotic solvents such as acetone and acetonitrile. These solvents possess dipoles that can interact favorably with the nitro and methoxy groups of the solute without the energetic penalty of disrupting a strong hydrogen-bonding network.

-

Non-polar Solvents: Excellent solubility is predicted in dichloromethane, a non-polar solvent, which is consistent with the "like dissolves like" principle. Moderate solubility is expected in toluene, while the compound is likely to be poorly soluble in highly non-polar aliphatic solvents like hexane.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

For definitive solubility data, experimental determination is indispensable. The isothermal shake-flask method is a widely accepted and reliable technique for measuring thermodynamic (equilibrium) solubility.

Principle

An excess of the solid compound is equilibrated with a given solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined by a suitable analytical method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C, 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the unknown sample.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S = (C × DF) / V

Where:

-

C = Concentration of the diluted sample determined from the calibration curve

-

DF = Dilution factor

-

V = Initial volume of the solvent

-

-

Self-Validating System and Causality

-

Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been reached and the solution is indeed saturated.

-

Time to Equilibrium: Preliminary experiments should be conducted to determine the time required to reach equilibrium by analyzing samples at different time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the measured solubility does not change significantly over time.

-

Temperature Control: Precise temperature control is crucial as solubility is a temperature-dependent property.

-

Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, precision, and specificity to ensure trustworthy results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Isothermal shake-flask solubility determination workflow.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This relationship should be experimentally determined for relevant process temperatures.

-

Solvent Polarity: As indicated by the predicted data, the polarity of the solvent plays a crucial role. A solvent that has a similar polarity to the solute will generally be a better solvent.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility studies.

-

pH (for ionizable compounds): As this compound is not expected to be readily ionizable, pH is not anticipated to have a significant effect on its aqueous solubility within a typical physiological range.

Conclusion

This technical guide provides a comprehensive starting point for understanding and working with the solubility of this compound. While experimental data remains limited, the provided predicted solubility data offers valuable initial insights for solvent selection and experimental design. The detailed, step-by-step protocol for the isothermal shake-flask method equips researchers with a robust methodology to generate reliable, in-house solubility data. A thorough understanding and experimental determination of solubility are critical early-stage activities that can significantly impact the trajectory of a drug development program, enabling informed decisions on formulation strategies and ensuring the development of a safe and effective therapeutic agent.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

Sorkun, M. C., et al. (2019). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds. Scientific data, 6(1), 1-8. [Link]

- Avdeef, A. (2012).

- Bergström, C. A., & Avdeef, A. (2019).

Sources

An In-Depth Technical Guide to 4'-Methoxy-3-nitro-1,1'-biphenyl: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Methoxy-3-nitro-1,1'-biphenyl, a key chemical intermediate with significant applications in agrochemicals and potential as a versatile building block in medicinal chemistry. The guide delves into the compound's physicochemical properties, detailed synthesis methodologies including both classical and modern catalytic approaches, and its established role in the production of the miticide bifenazate. Furthermore, it explores the broader context of the biphenyl and nitroaromatic moieties in drug discovery, highlighting the potential of this compound for the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, agrochemical development, and pharmaceutical sciences.

Introduction: The Significance of a Substituted Biphenyl

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its conformational flexibility and ability to engage in various biological interactions.[1] The introduction of specific substituents onto the biphenyl core allows for the fine-tuning of its steric and electronic properties, leading to a diverse range of biological activities. This compound (Figure 1) is a prime example of a strategically substituted biphenyl, combining the electron-donating methoxy group with the strongly electron-withdrawing nitro group. This unique electronic arrangement not only influences its chemical reactivity but also makes it a valuable precursor for a variety of more complex molecules. Its most prominent application to date is as a crucial intermediate in the synthesis of bifenazate, a widely used miticide.[2][3] This guide will provide an in-depth exploration of this important molecule, from its fundamental properties to its synthesis and applications.

Figure 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical characteristics is fundamental for its effective application in synthesis and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-methoxy-4-(3-nitrophenyl)benzene | PubChem[4] |

| CAS Number | 53059-31-7 | PubChem[4] |

| Molecular Formula | C₁₃H₁₁NO₃ | PubChem[4] |

| Molecular Weight | 229.23 g/mol | PubChem[4] |

| Appearance | Colorless crystals | [2] |

| Melting Point | 75-77 °C | ChemicalBook[5] |

| Boiling Point | 375.1 ± 35.0 °C (Predicted) | ChemicalBook[5] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | ChemicalBook[5] |

The crystal structure of this compound has been elucidated, revealing a dihedral angle of 36.69 (2)° between the two phenyl rings.[2] The nitro and methoxy groups are twisted with respect to their attached benzene rings by 29.12 (14)° and 2.14 (12)°, respectively.[2] This non-planar conformation is a common feature of ortho-unsubstituted biphenyls and influences their molecular packing and interactions.

Synthesis Methodologies: A Guide to Preparation

The synthesis of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.

Methylation of 3-Nitrobiphenyl-4-ol

A direct and efficient method for the preparation of this compound involves the methylation of 3-nitrobiphenyl-4-ol.[2] This method, reported by Pourali & Fatemi, is a classical Williamson ether synthesis.

Experimental Protocol:

-

Dissolution: A solution of 3-nitrobiphenyl-4-ol (2.0 g, 9.3 mmol) is prepared in acetone (20 mL).

-

Addition of Methylating Agent: The solution is cooled in an ice bath, and a solution of dimethyl sulfate (1.2 g, 18 mmol) is added slowly with stirring.

-

Reaction: The reaction mixture is stirred for 48 hours at room temperature.

-

Work-up: The solvent is removed by rotary evaporation to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from ethanol to afford colorless crystals of this compound.[2]

Causality of Experimental Choices:

-

Acetone as Solvent: Acetone is a suitable polar aprotic solvent that dissolves the starting material and facilitates the SN2 reaction.

-

Ice Bath: The initial cooling is a precautionary measure to control any potential exothermicity upon addition of the reactive dimethyl sulfate.

-

Dimethyl Sulfate: A powerful and cost-effective methylating agent. An excess is used to ensure complete conversion of the starting phenol.

-

Room Temperature Stirring: The extended reaction time at room temperature is sufficient to drive the reaction to completion without the need for heating, which could lead to side reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] This reaction offers high yields, mild reaction conditions, and broad functional group tolerance. The synthesis of this compound can be readily achieved by coupling an appropriately substituted aryl halide with an arylboronic acid. A plausible route involves the reaction of 1-bromo-3-nitrobenzene with 4-methoxyphenylboronic acid.

Representative Experimental Protocol (Adapted from related syntheses): [6][7]

-

Inert Atmosphere: A dry round-bottom flask is charged with 1-bromo-3-nitrobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 mmol). The flask is then purged with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: A degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Toluene/H₂O 4:1), is added.[6]

-

Reaction: The mixture is heated to a temperature between 80-100 °C with vigorous stirring for 4-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Self-Validating System in Suzuki-Miyaura Coupling:

The robustness of the Suzuki-Miyaura coupling lies in its well-understood catalytic cycle. The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product's identity and purity are confirmed through standard analytical techniques like NMR and Mass Spectrometry, ensuring the validity of the synthetic outcome.

Simplified workflow for the synthesis of Bifenazate.

Potential as a Building Block in Drug Discovery

While the direct biological activity of this compound is not extensively documented, its constituent functional groups and biphenyl core make it an attractive starting material for the synthesis of potential therapeutic agents.

-

The Nitroaromatic Moiety: Nitroaromatic compounds are precursors to amines, which are ubiquitous in pharmaceuticals. Furthermore, the nitro group itself is a key feature in some bioactive molecules, where it can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate cytotoxic species. This makes nitroaromatics valuable for developing hypoxia-activated prodrugs. [8]

-

The Biphenyl Scaffold: As mentioned, the biphenyl unit is a privileged scaffold in drug design. Its ability to adopt various conformations allows it to bind to a wide range of biological targets. Many successful drugs across different therapeutic areas contain a biphenyl core. [1]

-